molecular formula C8H4F3IO3 B2356218 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde CAS No. 775330-11-5

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B2356218
CAS No.: 775330-11-5
M. Wt: 332.017
InChI Key: KUVGGCSYLYHROK-UHFFFAOYSA-N
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Description

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F3IO3 and a molecular weight of 332.02 g/mol . This compound is characterized by the presence of hydroxyl, iodo, and trifluoromethoxy functional groups attached to a benzaldehyde core. It is commonly used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde has a wide range of applications in scientific research:

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde can be found online . This document provides information on the potential hazards of the compound and how to handle it safely.

Preparation Methods

One common method involves the reaction of 2-hydroxy-5-iodobenzaldehyde with trifluoromethoxy iodide under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, while the iodo and trifluoromethoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, affecting biochemical pathways .

Comparison with Similar Compounds

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde can be compared with similar compounds such as:

Properties

IUPAC Name

2-hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO3/c9-8(10,11)15-5-1-4(3-13)7(14)6(12)2-5/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVGGCSYLYHROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)I)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-hydroxy-5-(trifluoromethoxy)benzaldehyde (5.09 g, 24.7 mmole) and N-iodosuccinimide (13.9 g, 61.8 mmole) in anhydrous DMF (50 mL) was stirred at room temperature for 2 days under a dry N2 atmosphere. The solvent was removed in vacuo and the residue was dissolved in EtOAc (200 mL), washed with 0.5 N HCl (200 mL), H2O (200 mL), aqueous sodium thiosulfate (100 mL), brine (100 mL), dried over MgSO4, filtered and concentrated in vacuo to give a yellow solid. Purification by sublimation under vacuum at 85° C. gave 7.97 g (97% yield) of the product as a white solid: EIHRMS m/z 331.9159 (M+, C8H8F3O4, Calc'd 331.9157).
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

2-hydroxy-5-(trifluoromethoxy)benzaldehyde (2.0 g, 9.7 mmol) was dissolved into DMF (20 mL) and then added with NIS (5.4 g, 24 mmol) in batches. The mixture was stirred for 2 days at room temperature. At the end of reaction, saturated sodium thiosulfate solution was added and extracted with ethyl acetate, and the organic phase was dried and evaporated in vacuum to obtain the product (0.30 g, 78%) by column chromatography.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

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